Home > Products > Screening Compounds P76810 > 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine
2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine -

2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine

Catalog Number: EVT-11873738
CAS Number:
Molecular Formula: C14H14N4
Molecular Weight: 238.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine is a compound that belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a quinoline moiety substituted with a 1,3-dimethyl-1H-pyrazole group, which contributes to its unique chemical properties and biological functions. The synthesis and characterization of pyrazoloquinolines have been extensively studied due to their potential as fluorescent sensors and biologically active compounds.

Source and Classification

2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine can be synthesized through various chemical reactions involving quinoline derivatives and pyrazole compounds. The classification of this compound falls under the category of heterocyclic organic compounds, specifically within the subgroups of pyrazoles and quinolines. Pyrazoloquinolines have garnered attention in pharmaceutical research due to their potential antitumor, anti-inflammatory, and antimicrobial properties.

Synthesis Analysis

Methods

The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)quinolin-4-amine can be achieved through several methods:

  1. Friedländer Condensation: This classical method involves the reaction of an amino compound with a carbonyl compound to form a quinoline derivative. It is often used for synthesizing various substituted quinolines.
  2. Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the construction of complex structures in one step. For instance, combining anthranilic acid derivatives with pyrazolone under acidic conditions can yield pyrazoloquinoline derivatives.
  3. Cadmium-Chloride or Copper-Acetate Promoted Cyclizations: These methods utilize metal catalysts to promote the cyclization of pyrazolo enaminones into quinoline structures, enhancing yields and reaction rates.

Technical Details

The synthesis typically requires controlled conditions such as temperature and solvent choice (e.g., ethanol or dimethylformamide) to optimize yields and purity. For example, refluxing under specific conditions can significantly enhance product formation while minimizing side reactions.

Molecular Structure Analysis

Structure

The molecular structure of 2-(1,3-dimethyl-1H-pyrazol-4-yl)quinolin-4-amine consists of a quinoline ring system fused with a pyrazole ring. The presence of methyl groups on the pyrazole ring influences the electronic properties and steric hindrance of the molecule.

Data

Key structural data include:

  • Molecular Formula: C12H12N4
  • Molecular Weight: Approximately 216.25 g/mol
  • Bond Lengths: The bond lengths within the pyrazole ring indicate significant π-electron delocalization, which is essential for its reactivity and stability.
Chemical Reactions Analysis

Reactions

2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine participates in various chemical reactions typical for heterocyclic compounds:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions with electrophiles.
  2. Oxidation Reactions: The compound can undergo oxidation to form more complex structures or derivatives that may exhibit enhanced biological activity.
  3. Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger polycyclic compounds.

Technical Details

The reactivity of this compound is influenced by the electron-donating effects of the dimethyl groups on the pyrazole moiety, which can stabilize positive charges during electrophilic attack.

Mechanism of Action

The mechanism of action for 2-(1,3-dimethyl-1H-pyrazol-4-yl)quinolin-4-amine is largely dependent on its interactions at the molecular level with biological targets:

  1. Binding Affinity: The compound may exhibit binding affinity towards specific receptors or enzymes due to its structural features.
  2. Biological Activity: Studies suggest that similar compounds show potential in inhibiting certain enzymatic pathways or modulating receptor activity, which could lead to therapeutic effects in diseases such as cancer or inflammation.
Physical and Chemical Properties Analysis

Physical Properties

2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine is typically observed as a white to light yellow crystalline powder. Its solubility profile indicates good solubility in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: It exhibits reactivity typical of amines and heterocycles, allowing it to participate in various organic transformations.
Applications

The scientific uses of 2-(1,3-dimethyl-1H-pyrazol-4-yl)quinolin-4-amine are diverse:

  1. Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting specific diseases.
  2. Fluorescent Sensors: Its photophysical properties make it suitable for applications in sensing technologies.
  3. Biological Research: Used in studies investigating enzyme inhibition or receptor interactions due to its potential biological activity.
Introduction and Contextual Background

Role of Quinoline-Pyrazole Hybrids in Medicinal Chemistry

Quinoline-pyrazole hybrids represent a strategically important class of heterocyclic compounds in drug discovery, merging the distinct pharmacological advantages of both scaffolds. The quinoline moiety provides a rigid, planar structure that facilitates intercalation into biological targets and offers favorable DNA-binding capacity, as evidenced in classical antimalarials like chloroquine [4]. Pyrazoles contribute significant metabolic stability, hydrogen-bonding capability, and aromatic stacking interactions, enhancing target selectivity and pharmacokinetic profiles [6] [9]. This synergistic combination has yielded compounds with diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects [8]. Specifically, the 4-aminoquinoline subunit—a feature of the compound 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine—enables critical hydrogen-bonding interactions with biological targets, while the 1,3-dimethylpyrazole group augments lipophilicity and membrane permeability [6] [8].

Table 1: Bioactive Hybrid Scaffolds Incorporating Quinoline and Pyrazole Motieties

Hybrid ScaffoldKey Therapeutic ApplicationsStructural Advantages
Pyrazolo[3,4-b]quinolinesAnticancer, kinase inhibitionEnhanced planar rigidity for ATP-site binding
4-Aminoquinoline-pyrazolesAntimalarial, immunomodulationProtonable amine for solubility/target interaction
Quinolinyl-pyrazole carboxamidesAntibacterial, anti-inflammatoryTunable side chains for selectivity optimization

Significance of Receptor-Interacting Protein Kinase 2 as a Therapeutic Target in Immune Disorders

Receptor-Interacting Protein Kinase 2 is a central signaling node in the nucleotide-binding oligomerization domain pathway, mediating inflammatory responses via nuclear factor kappa B and mitogen-activated protein kinase activation [3]. Upon activation by bacterial peptidoglycans (e.g., muramyl dipeptide), Receptor-Interacting Protein Kinase 2 undergoes X-linked inhibitor of apoptosis protein-mediated ubiquitination, facilitating recruitment of linear ubiquitin chain assembly complex and subsequent pro-inflammatory signaling [3]. Genetic variants in upstream regulators (NOD2) are strongly linked to Crohn's disease, while Receptor-Interacting Protein Kinase 2 hyperactivity promotes systemic inflammatory disorders, including granulomatous pathologies and multiple sclerosis [3]. Crucially, Receptor-Interacting Protein Kinase 2 inhibition attenuates inflammation in murine models of ileitis and experimental autoimmune encephalomyelitis, validating its therapeutic potential [3] [7]. Unlike tumor necrosis factor-alpha inhibitors, Receptor-Interacting Protein Kinase 2 inhibitors target a specific upstream pathway, potentially offering improved safety profiles for chronic immune diseases [3].

Structural Evolution of 4-Aminoquinoline-Based Kinase Inhibitors

The 4-aminoquinoline pharmacophore has evolved from antimalarial applications toward sophisticated kinase inhibition platforms. Early 4-aminoquinolines (e.g., chloroquine, amodiaquine) exerted effects via heme polymerization inhibition but demonstrated incidental kinase interactions [4]. Modern derivatives exploit the quinoline nitrogen and 4-amino group for directed ATP-competitive kinase binding. For Receptor-Interacting Protein Kinase 2, optimization efforts have yielded three inhibitor classes:

  • Type I: ATP-competitive inhibitors (e.g., GSK583) binding the active kinase conformation [3]
  • Type II: Stabilizers of inactive conformations (e.g., ponatinib) extending into hydrophobic back pockets [3]
  • Allosteric inhibitors: Non-ATP competitive compounds targeting regulatory sites [7]

2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine exemplifies targeted hybridization, positioning the 4-amino group for hinge-region hydrogen bonding and the lipophilic pyrazole for affinity pocket occupation. Recent studies confirm that such compounds inhibit Receptor-Interacting Protein Kinase 2 not via kinase activity blockade, but by disrupting the Receptor-Interacting Protein Kinase 2–X-linked inhibitor of apoptosis protein interface proximal to the ATP-binding cleft [3]. The compound’s molecular weight (253.30 g/mol) and heteroaromatic system align with kinase inhibitor drug-like space, while the methanol group in its analog (2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol (EVT-11992058) permits prodrug derivatization [6].

Table 2: Evolution of Key Receptor-Interacting Protein Kinase 2 Inhibitor Chemotypes

Inhibitor GenerationRepresentative CompoundChemical ClassMechanistic Insight
First-generationPonatinibMulti-kinase inhibitorType II inhibition; disrupts X-linked inhibitor of apoptosis protein binding
Second-generationGSK583Selective pyrazole-based inhibitorType I ATP competition; nanomolar cellular potency
Hybrid derivatives2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine4-Aminoquinoline-pyrazoleTargets ATP pocket to allosterically disrupt X-linked inhibitor of apoptosis protein interaction

Research Gaps and Rationale for Targeting Receptor-Interacting Protein Kinase 2

Despite compelling validation of Receptor-Interacting Protein Kinase 2 as a target, critical knowledge gaps persist. First, early inhibitors like ponatinib exhibit off-target kinase effects due to low selectivity, risking clinical adverse events [3]. Second, the precise structural determinants governing the Receptor-Interacting Protein Kinase 2–X-linked inhibitor of apoptosis protein interaction remain incompletely mapped, hampering rational design [3]. Crucially, seminal research demonstrates that Receptor-Interacting Protein Kinase 2 kinase activity is dispensable for nucleotide-binding oligomerization domain signaling; instead, kinase inhibitors function by sterically blocking X-linked inhibitor of apoptosis protein binding within the kinase N-lobe (β2-β3 loop) [3]. This redefines the mechanism of action and highlights the therapeutic potential of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine, whose compact heterocyclic system may specifically engage this interface without broad kinase inhibition. Furthermore, no Receptor-Interacting Protein Kinase 2 inhibitors have yet been clinically approved, underscoring the need for novel chemotypes. The 4-aminoquinoline-pyrazole scaffold addresses these gaps through:

  • Targeted selectivity: The hybrid structure avoids conserved kinase residues bound by promiscuous inhibitors
  • Mechanistic innovation: Direct disruption of the Receptor-Interacting Protein Kinase 2–X-linked inhibitor of apoptosis protein complex rather than catalytic inhibition
  • Synthetic versatility: Amenability to rapid diversification at the C4 amine or pyrazole N1 positions [6] [8]Recent work on CMD-OPT-optimized compounds (e.g., RP20) confirms that optimized Receptor-Interacting Protein Kinase 2 inhibitors show efficacy in acute liver injury models, reinforcing the therapeutic rationale [7].

Properties

Product Name

2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)quinolin-4-amine

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

InChI

InChI=1S/C14H14N4/c1-9-11(8-18(2)17-9)14-7-12(15)10-5-3-4-6-13(10)16-14/h3-8H,1-2H3,(H2,15,16)

InChI Key

UIWHTIKTEMALLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NC3=CC=CC=C3C(=C2)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.